![molecular formula C17H24O2S B14406200 [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene CAS No. 84078-61-5](/img/structure/B14406200.png)
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization. The ethanesulfonyl group is then introduced through sulfonation reactions, and finally, the benzene ring is attached via a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated and nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(2,2-Dimethylcyclohexyl)ethanesulfonyl]benzene
- [2-(6-Methylidenecyclohexyl)ethanesulfonyl]benzene
- [2-(2,2-Dimethyl-6-methylcyclohexyl)ethanesulfonyl]benzene
Uniqueness
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
84078-61-5 |
|---|---|
Molekularformel |
C17H24O2S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfonylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14-8-7-12-17(2,3)16(14)11-13-20(18,19)15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
InChI-Schlüssel |
RCWJJBPAFABDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C)C1CCS(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

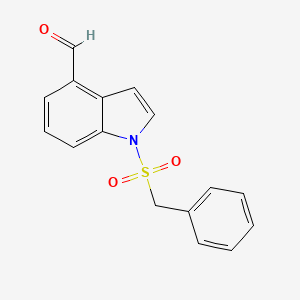
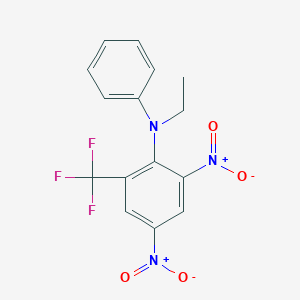

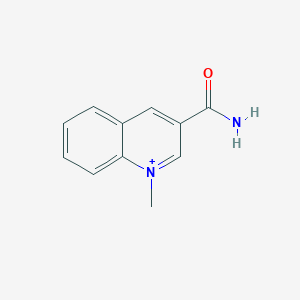
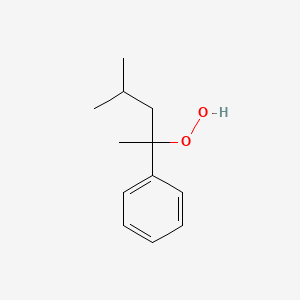
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
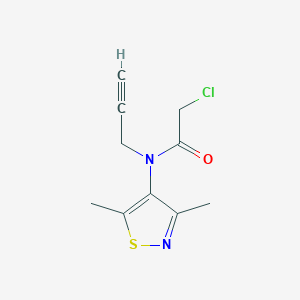
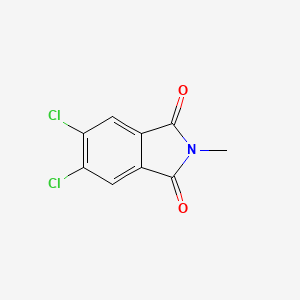
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)

